Cas no 192439-46-6 (Deschloro-2-phenylthio-thiamethoxam)

Deschloro-2-phenylthio-thiamethoxam 化学的及び物理的性質
名前と識別子
-
- N-[3-methyl-5-[(2-phenylsulfanylthiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide
- 3-Methyl-<wbr>
- 4H-1,3,5-<wbr>
- LogP
- (NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide
- Deschloro-2-phenylthio-thiamethoxam
- 3-(2-phenylthiothiazol-5-yl-methyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
- 3-(2-phenylthio-thiazol-5-yl-methyl)-5-methyl4-nitroimino-perhydro-1,3,5-oxadiazine
- DTXSID60889095
- 3-(2-phenylthio-thiazol-5-yl-methyl)-5-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
- NS00021800
- 192439-46-6
- N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide
- 5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine
- Thiamethoxam Impurity 3
- 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-
- Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine
- SCHEMBL6179419
-
- インチ: InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
- InChIKey: DPRKJAQMHKISEQ-UHFFFAOYSA-N
- SMILES: CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3
計算された属性
- 精确分子量: 365.06185
- 同位素质量: 365.06163170g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 470
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 3
- トポロジー分子極性表面積: 140Ų
じっけんとくせい
- PSA: 84.1
Deschloro-2-phenylthio-thiamethoxam Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D290795-10mg |
Deschloro-2-phenylthio-thiamethoxam |
192439-46-6 | 10mg |
$184.00 | 2023-05-18 | ||
TRC | D290795-25mg |
Deschloro-2-phenylthio-thiamethoxam |
192439-46-6 | 25mg |
$ 402.00 | 2023-09-08 | ||
A2B Chem LLC | AF00864-25mg |
Thiamethoxam Impurity 3 |
192439-46-6 | 25mg |
$1191.00 | 2024-04-20 | ||
TRC | D290795-50mg |
Deschloro-2-phenylthio-thiamethoxam |
192439-46-6 | 50mg |
$752.00 | 2023-05-18 | ||
A2B Chem LLC | AF00864-10mg |
Thiamethoxam Impurity 3 |
192439-46-6 | 10mg |
$651.00 | 2024-04-20 | ||
TRC | D290795-100mg |
Deschloro-2-phenylthio-thiamethoxam |
192439-46-6 | 100mg |
$ 1455.00 | 2023-09-08 |
Deschloro-2-phenylthio-thiamethoxam 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
Deschloro-2-phenylthio-thiamethoxamに関する追加情報
Research Briefing on Deschloro-2-phenylthio-thiamethoxam (CAS: 192439-46-6): Recent Advances and Applications
Deschloro-2-phenylthio-thiamethoxam (CAS: 192439-46-6) is a derivative of the neonicotinoid insecticide thiamethoxam, characterized by the substitution of a chlorine atom with a phenylthio group. This structural modification has garnered significant interest in recent years due to its potential implications in pest control, environmental persistence, and pharmacological applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and emerging applications in the agrochemical and biomedical sectors.
Recent studies have highlighted the unique physicochemical properties of Deschloro-2-phenylthio-thiamethoxam, which distinguish it from its parent compound. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated that the phenylthio substitution enhances the compound's binding affinity to insect nicotinic acetylcholine receptors (nAChRs), while reducing its toxicity to non-target species such as honeybees. This selective activity positions it as a promising candidate for next-generation insecticides with improved environmental safety profiles.
In the biomedical domain, preliminary research has explored the potential of Deschloro-2-phenylthio-thiamethoxam as a modulator of neuronal signaling pathways. A 2024 ACS Chemical Neuroscience publication reported its inhibitory effects on α7 nAChRs in mammalian models, suggesting possible applications in neurological disorders characterized by cholinergic dysfunction. However, further in vivo studies are required to validate these findings and assess the compound's therapeutic window.
The environmental fate of Deschloro-2-phenylthio-thiamethoxam has been another focal point of recent investigations. Advanced analytical techniques, including LC-MS/MS and computational modeling, have been employed to study its degradation pathways and transformation products in soil and aquatic systems. These studies indicate that while the compound exhibits moderate persistence, its major metabolites show significantly reduced bioaccumulation potential compared to traditional neonicotinoids.
From a synthetic chemistry perspective, novel routes for the preparation of Deschloro-2-phenylthio-thiamethoxam have been developed to improve yield and purity. A 2023 Organic Process Research & Development article described a scalable, one-pot synthesis method that reduces the generation of hazardous byproducts, addressing both economic and environmental concerns in industrial production.
Looking forward, the research community anticipates expanded investigations into the structure-activity relationships of Deschloro-2-phenylthio-thiamethoxam derivatives, as well as comprehensive toxicological assessments to fully characterize its risk-benefit profile. The compound's dual potential in agriculture and medicine makes it a compelling subject for interdisciplinary research collaborations between chemists, biologists, and pharmacologists.
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